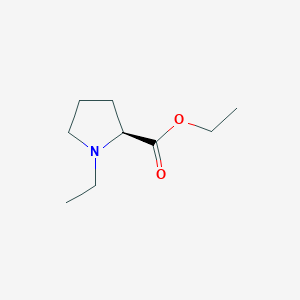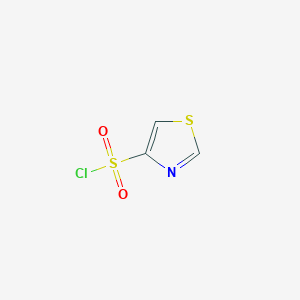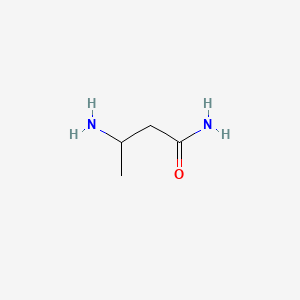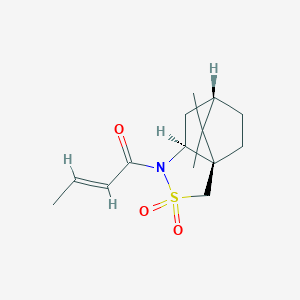
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate is a compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure with nitrogen as one of the atoms. The ethyl group attached to the nitrogen atom and the carboxylate group at the 2-position are indicative of the compound's potential as an intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves the reaction of different starting materials in the presence of catalysts. For instance, the synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved by reacting benzaldehyde, aniline, and ethylacetoacetate with a proline–Fe(III) complex catalyst at room temperature . This method could potentially be adapted for the synthesis of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often elucidated using X-ray diffraction studies. For example, the crystal structure of a related compound was determined to be in the triclinic space group with specific unit-cell parameters, and the pyrrolidine ring was found to exhibit a flat boat conformation . Such detailed structural analysis is crucial for understanding the three-dimensional conformation and potential reactivity of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions due to their functional groups. The presence of a carboxylate group, for example, can lead to reactions such as esterification or amidation, while the nitrogen in the pyrrolidine ring can be involved in the formation of hydrogen bonds, as seen in the crystal structure analysis where N–H···O, C–H···O, and C–H···π interactions were observed . These interactions are important for the stability of the crystal structure and could influence the reactivity of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate in solution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and conformation of the pyrrolidine ring affect the melting point, solubility, and reactivity of these compounds. For instance, the crystal structure analysis of a related compound revealed a supramolecular double-layer formed by methyl- and methylene-C–H···O(carbonyl) interactions . These interactions could also be present in Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate, affecting its physical properties and its behavior as an intermediate in chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, when combined with N-tosylimines and an organic phosphine catalyst, undergoes [4 + 2] annulation to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are generated with complete regioselectivity and high yields, providing a significant method for synthesizing functionalized tetrahydropyridines, a valuable class of compounds in chemical research (Zhu, Lan, & Kwon, 2003).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, a derivative of this compound, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed, post-polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This discovery has implications in polymer chemistry, particularly in the synthesis of homopolymers and diblock copolymers (Elladiou & Patrickios, 2012).
Intermediate in Pesticide Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, related to the compound , serves as an important intermediate in the synthesis of the pesticide chlorantraniliprole. This work described a route for the pyrazole synthesis with a total yield of 43.1%, demonstrating its significance in the development of agricultural chemicals (Ju, 2014).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes selective cyclocondensation, is used to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds have applications in the field of heterocyclic chemistry and are potential precursors for various pharmaceuticals (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Development of Nucleoside Analogs
The 2-(diphenylphosphino)ethyl group, another derivative, is used as a carboxyl-protecting group in peptide chemistry. It's easily introduced and stable under standard peptide synthesis conditions, highlighting its utility in biochemical and pharmaceutical research (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Synthesis of DNA Fragments
2-(2-Pyridyl)ethyl, a related protecting group, is used in the synthesis of oligodeoxyribonucleotides by the phosphoramidite method. This group's stability to alkali and acid and ease of removal under mild conditions make it crucial in the field of molecular biology and genetics (Takaku, Watanabe, & Hamamoto, 1987).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (2S)-1-ethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOPASYFARLIF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449162 | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
CAS RN |
938-54-5 | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)



![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)

